Cas no 436091-51-9 (4-(2-Methyl-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid)

4-(2-Methyl-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid structure
436091-51-9 structure
Product Name:4-(2-Methyl-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid
CAS-nummer:436091-51-9
MF:C13H15NO3
MW:233.263103723526
MDL:MFCD03051638
CID:3152493
PubChem ID:4713524
Update Time:2025-06-08

4-(2-Methyl-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid Chemische en fysische eigenschappen

Naam en identificatie

    • 4-(2-Methyl-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid
    • STK501948
    • AKOS000156436
    • AKOS016052321
    • 436091-51-9
    • 4-(2-methyl-2,3-dihydroindol-1-yl)-4-oxobutanoic acid
    • CS-0327315
    • A1-22821
    • ALBB-006533
    • 4-(2-Methylindolin-1-yl)-4-oxobutanoic acid
    • MDL: MFCD03051638
    • Inchi: 1S/C13H15NO3/c1-9-8-10-4-2-3-5-11(10)14(9)12(15)6-7-13(16)17/h2-5,9H,6-8H2,1H3,(H,16,17)
    • InChI-sleutel: ODIZGPXUVVEESJ-UHFFFAOYSA-N
    • LACHT: O=C(CCC(=O)O)N1C2C=CC=CC=2CC1C

Berekende eigenschappen

  • Exacte massa: 233.10519334Da
  • Monoisotopische massa: 233.10519334Da
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 17
  • Aantal draaibare bindingen: 3
  • Complexiteit: 316
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.2
  • Topologisch pooloppervlak: 57.6Ų

Experimentele eigenschappen

  • Dichtheid: 1.2±0.1 g/cm3
  • Kookpunt: 494.2±38.0 °C at 760 mmHg
  • Vlampunt: 252.7±26.8 °C
  • Dampfdruk: 0.0±1.3 mmHg at 25°C

4-(2-Methyl-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid Beveiligingsinformatie

4-(2-Methyl-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid Prijsmeer >>

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Chemenu
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$ 615.00 2022-06-02
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